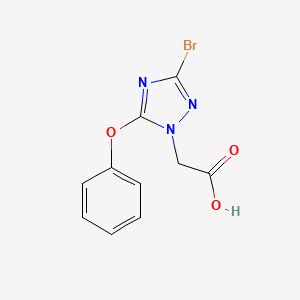

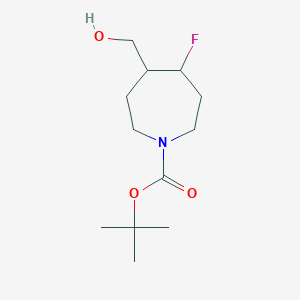

2-Bromo-1-(3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenyl)ethanone

Overview

Description

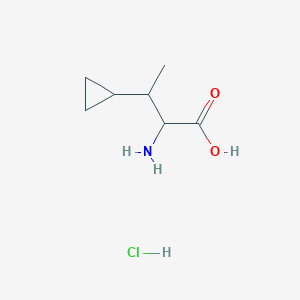

“2-Bromo-1-(3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenyl)ethanone” is a chemical compound. It’s a substrate used in a palladium-catalyzed α-arylation of a Refomatsky reagent .

Chemical Reactions Analysis

This compound is used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent . More specific details about the chemical reactions involving this compound are not available in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “2-Bromo-1-[2-chloro-4-methyl-5-(trifluoromethyl)phenyl]ethanone”, include a boiling point of 267.4±35.0 °C (Predicted) and a density of 1.610±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) (Predicted) .Scientific Research Applications

Environmental Toxicology of Halogenated Compounds

Halogenated compounds like Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) have been studied for their occurrence as contaminants in brominated flame retardants and their production during combustion. These compounds are similar in biological effects to their chlorinated analogs, inducing hepatic and ethoxyresorufin-o-deethylase activation in rats, causing wasting and thymic atrophy, and are reproductive toxins in mice. Such studies highlight the environmental and health impacts of halogenated compounds, which might be relevant for assessing the ecological footprint and potential toxicology of 2-Bromo-1-(3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenyl)ethanone (J. Mennear & C. C. Lee, 1994).

Synthesis and Characterization of Halogenated Compounds

Research into the synthesis, spectroscopic, and structural properties of novel halogenated compounds provides a foundation for understanding the behavior and potential applications of specific chemicals, including those related to 2-Bromo-1-(3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenyl)ethanone. Studies on the preparation and properties of these compounds can inform their use in various fields, from pharmaceuticals to material science (R. Issac & J. Tierney, 1996).

Potential Applications in Catalysis

Research on phosphine-stabilized, platinum-gold, and palladium-gold cluster compounds, which include halogenated compounds as precursors or intermediates, suggests potential applications in catalysis. These compounds can serve as models for bimetallic surfaces and catalysts for hydrogen activation, providing insights into the synergy observed in heterogeneous catalysis involving halogenated compounds (L. Pignolet et al., 1995).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected include the respiratory system .

properties

IUPAC Name |

2-bromo-1-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrClF3NO/c15-6-12(21)8-2-1-3-9(4-8)13-11(16)5-10(7-20-13)14(17,18)19/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYRMYSURJDHPDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)CBr)C2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenyl)ethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Tert-butoxy)methyl]-4-methyl-1,3-oxazole-5-carboxylic acid](/img/structure/B1381418.png)

![tert-butyl N-{2-[(2-phenylethyl)amino]ethyl}carbamate hydrochloride](/img/structure/B1381429.png)